3-Cyclopentylthiophene
Overview
Description
3-Cyclopentylthiophene is an organic compound with the molecular formula C9H12S. It belongs to the class of thiophenes, which are heterocyclic compounds containing a sulfur atom in a five-membered ring. Thiophenes are known for their aromaticity and stability, making them valuable in various chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopentylthiophene can be achieved through several methods. One common approach involves the cyclization of 1-mercapto-3-yn-2-ols with elemental sulfur or sulfur-containing reagents. This reaction typically requires a catalyst such as palladium iodide (PdI2) and an additive like potassium iodide (KI) in a solvent like methanol . Another method involves the use of trithiocarbonate anions generated in situ from carbon disulfide (CS2) and potassium hydroxide (KOH) in dimethyl sulfoxide (DMSO) .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using sulfur reagents and catalysts. The choice of reagents and conditions can be optimized for yield and purity, ensuring efficient production for commercial applications .
Chemical Reactions Analysis
Types of Reactions: 3-Cyclopentylthiophene undergoes various chemical reactions, including:
Oxidation: Thiophenes can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert thiophenes to dihydrothiophenes.
Substitution: Electrophilic substitution reactions are common, where thiophenes react with electrophiles to form substituted thiophenes.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.
Substitution: Electrophiles such as bromine (Br2) or iodine (I2) in the presence of a base like sodium bicarbonate (NaHCO3) are commonly used.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiophenes.
Substitution: Halogenated thiophenes.
Scientific Research Applications
3-Cyclopentylthiophene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Cyclopentylthiophene involves its interaction with molecular targets and pathways. Thiophenes can act as electron donors or acceptors, influencing various biochemical processes. The sulfur atom in the thiophene ring plays a crucial role in its reactivity and interaction with other molecules . Specific pathways and targets may vary depending on the application, such as enzyme inhibition in biological systems or charge transport in electronic devices .
Comparison with Similar Compounds
Thiophene: The parent compound with a simple five-membered ring containing sulfur.
2,5-Dimethylthiophene: A thiophene derivative with methyl groups at positions 2 and 5.
3-Methylthiophene: A thiophene derivative with a methyl group at position 3.
Uniqueness: 3-Cyclopentylthiophene is unique due to the presence of a cyclopentyl group at position 3, which can influence its chemical properties and reactivity. This structural modification can enhance its stability and make it suitable for specific applications, such as in the synthesis of specialized polymers or as a precursor for biologically active compounds .
Properties
IUPAC Name |
3-cyclopentylthiophene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12S/c1-2-4-8(3-1)9-5-6-10-7-9/h5-8H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUULRYBCZHFAII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=CSC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50364028 | |
Record name | 3-cyclopentylthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50364028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79428-77-6 | |
Record name | 3-cyclopentylthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50364028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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